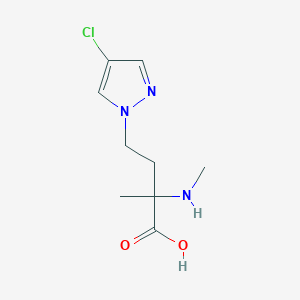
(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid is a phosphinic acid derivative with a unique structure that includes an amino group, an ethoxy group, and a phosphinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid can be achieved through a phospha-Mannich reaction. This involves the reaction of a P–H precursor, such as hypophosphorous acid, with an aldehyde and an amine. The reaction conditions typically involve the use of wet acetic acid (AcOH) as a solvent, leading to the formation of aminomethyl-H-phosphinic acids in nearly quantitative yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the phospha-Mannich reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters could be explored to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The P–H bond can be oxidized to form phosphonic acids.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Addition: The compound can add to double bonds, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various electrophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents such as acetic acid or water.
Major Products
The major products formed from these reactions include phosphonic acids, substituted phosphinic acids, and various addition products depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other phosphinic acid derivatives and can be used in various organic synthesis reactions.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid involves its interaction with molecular targets through its amino and phosphinic acid groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved would require further research to elucidate.
Propriétés
IUPAC Name |
(3-amino-4-ethoxy-4-oxobutyl)-methylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO4P/c1-3-12-7(9)6(8)4-5-13(2,10)11/h6H,3-5,8H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBAJCSTFLPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCP(=O)(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride](/img/structure/B13484299.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(3-pyridylmethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484306.png)
![5-Fluorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13484309.png)


![Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484323.png)





![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13484372.png)
![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
